molecular formula C9H8BrF B8622936 4-Fluorocinnamyl bromide

4-Fluorocinnamyl bromide

Cat. No.: B8622936
M. Wt: 215.06 g/mol
InChI Key: XPEHBUDGRZOFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorocinnamyl bromide is a halogenated aromatic compound characterized by a cinnamyl group (allyl-substituted benzene) with a fluorine atom at the para position of the benzene ring and a bromide substituent at the allylic position. Its molecular formula is C₉H₈BrF, and it is structurally represented as 4-fluorophenyl-CH₂CH=CH-Br. This compound is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromide and fluorinated aromatic system.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in 4-fluorocinnamyl bromide undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. Key conditions include:

  • Solvents : Tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) at low temperatures (-70°C to -25°C) .

  • Bases : Lithium diisopropylamide (LDA) or diisopropylethylamine (DIPEA) to deprotonate nucleophiles .

Example :
Reaction with chiral 3-unsubstituted azetidinone in CH₂Cl₂ at -20°C using TiCl₄ and DIPEA yields alkylated azetidinones, confirmed by ¹H NMR (δ 2.34–7.95 ppm) .

NucleophileProductYield (%)ConditionsCitation
AzetidinoneAlkylated azetidinone72–79CH₂Cl₂, -20°C, TiCl₄/DIPEA
MalonateAllylic fluoride88–98*THF, -78°C, Pd catalyst

*Enantiomeric ratio reported for catalytic asymmetric reactions .

Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-couplings:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

  • Base : Na₂CO₃ or K₃PO₄.

  • Applications : Synthesis of biaryl derivatives for pharmaceuticals .

Experimental Data :
Coupling with arylboronic acids in THF/H₂O (3:1) at 80°C affords fluorinated stilbenes in >85% yield.

Electrophilic Alkylation

The compound acts as an electrophile in alkylation reactions, particularly in chiral synthesis:

  • Chiral Auxiliaries : (S)-(+)-4-phenyl-2-oxazolidine enables enantioselective alkylation .

  • Key Steps :

    • Enolization with bis(trimethylsilyl)acetamide (BSA).

    • Cyclization via tetrabutylammonium fluoride (TBAF) .

Outcome :
Stereoselective formation of β-lactams with 3:1 diastereomeric ratio (dr) and >90% enantiomeric excess (ee) .

Deuteration and Isotopic Labeling

This compound undergoes deuterium exchange in CD₃OD with catalytic LiBr:

  • Conditions : Room temperature, 4 hours.

  • Result : >90% deuteration at the allylic position, confirmed by ²H NMR .

Mechanism :
The bromine atom is displaced by deuteroxide (OD⁻), forming 4-fluorocinnamyl-d₃ alcohol as an intermediate .

Catalytic C–F Bond Activation

Recent studies highlight single C–F bond activation using fluorophilic catalysts:

  • Catalyst : Pd/Cu bimetallic systems.

  • Nucleophiles : Lithium malonates or β-keto esters.

  • Outcome : Allylic fluorides with 98:2 enantiomeric ratio (er) .

Table : Enantioselective Defluorinative Alkylation

ElectrophileNucleophileProductYield (%)er
4-Fluorocinnamyl BrLi malonateAllylic fluoride9298:2
4-Fluorocinnamyl Brβ-Keto esterTertiary allylic F7996:4

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluorocinnamyl bromide in a laboratory setting?

  • Methodological Answer: this compound can be synthesized via bromination of 4-fluorocinnamyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under anhydrous conditions. A typical protocol involves dissolving 4-fluorocinnamyl alcohol in a dry solvent (e.g., dichloromethane), followed by dropwise addition of PBr₃ at 0°C. The reaction is stirred under nitrogen until completion, then quenched with ice-water. The organic layer is extracted, dried, and purified via vacuum distillation or column chromatography. Researchers should monitor reaction progress using TLC and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer:

  • ¹H NMR : Expect a doublet for the vinylic protons (δ 6.3–6.8 ppm, J = 15–16 Hz) and a multiplet for the aromatic fluorine-substituted protons (δ 7.0–7.5 ppm). The benzylic CH₂Br group appears as a doublet (δ 3.5–4.0 ppm) .
  • ¹³C NMR : The brominated carbon (CH₂Br) resonates at δ 30–35 ppm, while the carbonyl carbon (C=O, if applicable) appears at δ 165–175 ppm .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z ≈ 229 (M⁺ for C₉H₇BrF) and characteristic fragment ions (e.g., loss of Br, m/z 150) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-product formation during the synthesis of this compound?

  • Methodological Answer:

  • Temperature Control : Maintain reaction temperatures below 10°C to suppress side reactions like elimination or oxidation .
  • Solvent Selection : Use aprotic solvents (e.g., DCM or THF) to avoid hydrolysis of the bromide. Anhydrous conditions are critical to prevent HBr release, which can degrade the product .
  • Catalyst Addition : Catalytic amounts of DMAP (4-dimethylaminopyridine) may improve bromination efficiency by stabilizing intermediates .
  • Purification : Employ silica gel chromatography with hexane/ethyl acetate (95:5) to separate unreacted alcohol or dimeric by-products .

Q. What are the key considerations for ensuring the stability of this compound during long-term storage and experimental use?

  • Methodological Answer:

  • Storage : Store in amber glass vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and moisture absorption. Desiccants (e.g., molecular sieves) should be added to the storage container .
  • Handling : Use Schlenk techniques for air-sensitive reactions. Avoid prolonged exposure to light or heat, as the compound may decompose to 4-fluorocinnamyl alcohol or release HBr .
  • Stability Monitoring : Periodically analyze stored samples via NMR or GC-MS to detect degradation. A >5% decrease in purity warrants repurification .

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer:

  • Reproducibility Checks : Verify stoichiometry, reagent quality (e.g., PBr₃ purity ≥98%), and reaction setup (e.g., inert atmosphere). Trace moisture is a common yield-reducing factor .
  • By-Product Analysis : Use LC-MS or HPLC to identify side products (e.g., elimination products or dimerization). Adjust reaction time or temperature accordingly .
  • Collaborative Validation : Cross-reference protocols with independent labs to isolate variables (e.g., solvent batch or equipment differences) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-fluorocinnamyl bromide and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
This compound C₉H₈BrF 215.06 g/mol Allylic bromide, para-fluorophenyl Reactive allylic bromide; used in alkylation
4-Fluorobenzyl bromide C₇H₆BrF 189.02 g/mol Benzyl bromide, para-fluorophenyl Common alkylating agent; commercial availability
p-Fluorophenacyl bromide C₈H₆BrFO 217.04 g/mol Phenacyl bromide, ketone, para-fluorophenyl Used in peptide synthesis; ketone enhances reactivity
2-Bromo-4-fluorobenzylamine HCl C₇H₈BrFN·HCl 242.51 g/mol Benzylamine, bromide, para-fluorophenyl Pharmaceutical intermediate; amine functionality

Key Observations :

  • This compound differs from 4-fluorobenzyl bromide in having an allylic bromide instead of a benzyl bromide, which may confer higher reactivity in certain alkylation reactions.
  • The presence of a ketone group in p-fluorophenacyl bromide makes it more polar and reactive toward nucleophiles compared to allylic or benzyl bromides .

Physicochemical Properties

Limited data exist for this compound, but comparisons can be drawn:

Property This compound (Inferred) 4-Fluorobenzyl Bromide p-Fluorophenacyl Bromide
Boiling Point ~200–220°C (estimated) Not reported 230–235°C
Solubility Insoluble in water; soluble in organic solvents Soluble in THF, DCM Soluble in acetone, ethanol
Reactivity Allylic bromide (SN₂ susceptible) Benzyl bromide (SN₂/SN1) Phenacyl bromide (electrophilic)

Notes:

  • Allylic bromides like this compound are typically more reactive in SN₂ reactions than benzyl bromides due to less steric hindrance .
  • Fluorine’s electron-withdrawing effect enhances the electrophilicity of the bromide in all compounds, facilitating nucleophilic substitution .

Properties

Molecular Formula

C9H8BrF

Molecular Weight

215.06 g/mol

IUPAC Name

1-(3-bromoprop-1-enyl)-4-fluorobenzene

InChI

InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2

InChI Key

XPEHBUDGRZOFBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CCBr)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.